1-Fluoro-3-iodo-8-methyl-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-iodo-8-methyl-naphthalene is an organic compound with the molecular formula C11H8FI It is a derivative of naphthalene, characterized by the presence of fluorine, iodine, and a methyl group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-iodo-8-methyl-naphthalene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-8-methyl-naphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-iodo-8-methyl-naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Fluoro-3-iodo-8-methyl-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-iodo-8-methyl-naphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
1-Fluoro-3-iodo-naphthalene: Lacks the methyl group, which can affect its reactivity and applications.
1-Fluoro-8-methyl-naphthalene: Lacks the iodine atom, leading to different chemical properties and reactivity.
3-Iodo-8-methyl-naphthalene: Lacks the fluorine atom, which can influence its electronic properties.
Uniqueness: 1-Fluoro-3-iodo-8-methyl-naphthalene is unique due to the combination of fluorine, iodine, and a methyl group on the naphthalene ring. This unique structure provides distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H8FI |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
1-fluoro-3-iodo-8-methylnaphthalene |
InChI |
InChI=1S/C11H8FI/c1-7-3-2-4-8-5-9(13)6-10(12)11(7)8/h2-6H,1H3 |
InChI Key |
IFGGVRMHTWDGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.